molecular formula C22H25NO6 B1673512 Fmoc-NH-PEG12-CH2CH2COOH CAS No. 850312-72-0

Fmoc-NH-PEG12-CH2CH2COOH

Cat. No.: B1673512
CAS No.: 850312-72-0
M. Wt: 399.4 g/mol
InChI Key: QWHLFJJLRVOHTM-UHFFFAOYSA-N
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Description

Fmoc-NH-PEG2-CH2CH2COOH: is a compound used primarily as a linker in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The compound contains a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a polyethylene glycol (PEG) spacer, and a terminal carboxylic acid group. The PEG spacer increases the solubility of the compound in aqueous media, making it a valuable tool in various biochemical applications .

Mechanism of Action

Target of Action

Fmoc-NH-PEG12-CH2CH2COOH, also known as Fmoc-N-amido-PEG12-Acid, is a PEG-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that target proteins for degradation . The primary targets of this compound are proteins that are recognized by the ligands attached to the linker .

Mode of Action

This compound interacts with its targets through the formation of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins. The compound, as part of a PROTAC, recruits an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome .

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The primary result of the action of this compound is the degradation of target proteins . By recruiting an E3 ubiquitin ligase to the target protein, the compound facilitates the ubiquitination and subsequent degradation of the protein . This can lead to the modulation of cellular processes in which the target protein is involved.

Action Environment

The action of this compound is influenced by the intracellular environment. The efficiency of protein degradation depends on the presence and activity of the ubiquitin-proteasome system . Additionally, the hydrophilic PEG spacer in the compound can enhance its solubility in aqueous environments , potentially influencing its efficacy and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-NH-PEG2-CH2CH2COOH typically involves the following steps:

    Fmoc Protection: The amine group is protected with the Fmoc group to prevent unwanted reactions during subsequent steps.

    PEGylation: The PEG spacer is introduced to enhance solubility and flexibility.

    Carboxylation: The terminal carboxylic acid group is added to facilitate conjugation with other molecules.

Industrial Production Methods: Industrial production of Fmoc-NH-PEG2-CH2CH2COOH follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions:

    Deprotection: The Fmoc group can be removed under basic conditions to expose the free amine.

    Amide Bond Formation: The terminal carboxylic acid can react with primary amine groups in the presence of activators like EDC or HATU to form stable amide bonds.

Common Reagents and Conditions:

    Deprotection: Basic conditions such as piperidine in dimethylformamide (DMF).

    Amide Bond Formation: Activators like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Major Products:

Scientific Research Applications

Chemistry:

    Linker in ADCs: Used to link antibodies to cytotoxic drugs, enhancing targeted drug delivery.

    PROTAC Synthesis: Acts as a linker in the synthesis of PROTACs, which are used to degrade specific proteins.

Biology:

    Protein Conjugation: Facilitates the conjugation of proteins for various biochemical assays.

Medicine:

    Drug Delivery: Enhances the solubility and stability of drug molecules, improving their pharmacokinetic properties.

Industry:

Comparison with Similar Compounds

    Fmoc-NH-PEG2-CH2COOH: Similar structure but with a shorter PEG spacer.

    Fmoc-NH-PEG30-CH2CH2COOH: Contains a longer PEG spacer, providing greater flexibility and solubility.

Uniqueness:

Properties

IUPAC Name

3-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO6/c24-21(25)9-11-27-13-14-28-12-10-23-22(26)29-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20H,9-15H2,(H,23,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHLFJJLRVOHTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679823
Record name 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10-trioxa-4-azatridecan-13-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850312-72-0, 872679-70-4
Record name α-(2-Carboxyethyl)-ω-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethoxy]-PEG
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850312-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10-trioxa-4-azatridecan-13-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]ethoxy}propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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